molecular formula C12H20N2O3 B1370898 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid

Cat. No.: B1370898
M. Wt: 240.3 g/mol
InChI Key: CUUIYGNIQWQHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid is a complex organic compound that features both a piperidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid typically involves the construction of the piperidine and pyrrolidine rings followed by their functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized from acyclic precursors through cyclization reactions, while the pyrrolidine ring can be formed via similar methods .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction efficiency. The scalability of these methods ensures that the compound can be produced in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring also show comparable properties and applications.

Uniqueness: 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperidine-4-carboxylic acid is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual-ring system enhances its ability to interact with a broader range of biological targets, making it a versatile compound in research and potential therapeutic applications .

Properties

Molecular Formula

C12H20N2O3

Molecular Weight

240.3 g/mol

IUPAC Name

1-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C12H20N2O3/c15-11(14-5-1-2-6-14)9-13-7-3-10(4-8-13)12(16)17/h10H,1-9H2,(H,16,17)

InChI Key

CUUIYGNIQWQHEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)C(=O)O

Origin of Product

United States

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